(2s)-2-Aminopropanethioamide
Description
The compound "(2S)-2-Aminopropanethioamide" is a chiral thioamide derivative characterized by a stereogenic center at the second carbon of the propane backbone. Thioamides, in general, are sulfur-containing analogs of amides, where the oxygen atom in the carbonyl group is replaced by sulfur. This substitution confers distinct chemical properties, such as altered reactivity, hydrogen-bonding capacity, and metabolic stability compared to their amide counterparts.
However, none of the provided evidence sources directly mention "this compound", its synthesis, or applications. This absence limits the ability to provide authoritative details about its specific structure, synthesis, or biological activity.
Properties
Molecular Formula |
C3H8N2S |
|---|---|
Molecular Weight |
104.18 g/mol |
IUPAC Name |
(2S)-2-aminopropanethioamide |
InChI |
InChI=1S/C3H8N2S/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6)/t2-/m0/s1 |
InChI Key |
DFOUVXZLAJTTNU-REOHCLBHSA-N |
Isomeric SMILES |
C[C@@H](C(=S)N)N |
Canonical SMILES |
CC(C(=S)N)N |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Limitations of the Evidence
The provided materials lack direct references to "this compound" or its thioamide analogs. Key gaps include:
- Structural Data: No crystallographic or spectroscopic data (e.g., NMR, IR) for the compound.
- Biological Activity: No studies on enzyme inhibition, antimicrobial properties, or toxicity.
- Synthetic Routes: No documented methods for its preparation.
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